Product packaging for 4-Piperidin-3-ylmethyl-phenol(Cat. No.:CAS No. 955315-07-8)

4-Piperidin-3-ylmethyl-phenol

Cat. No.: B1612581
CAS No.: 955315-07-8
M. Wt: 191.27 g/mol
InChI Key: VJHMLHKDZVTNDZ-UHFFFAOYSA-N
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Description

Contextualization of Piperidine-Containing Scaffolds in Modern Chemical and Biological Research

The piperidine (B6355638) scaffold, a six-membered heterocycle with a nitrogen atom, is a cornerstone in medicinal chemistry. researchgate.net It is a prevalent feature in numerous FDA-approved drugs, highlighting its importance in the development of pharmaceuticals. enamine.net The inclusion of piperidine rings in drug candidates can favorably influence key pharmacokinetic properties, such as lipophilicity and metabolic stability. enamine.net This heterocycle is a fundamental building block in the synthesis of a wide array of medicinal agents, including those with applications as CNS modulators, anti-cancer drugs, and analgesics. elsevier.com The versatility of the piperidine scaffold has led to its incorporation in over 70 commercialized drugs. researchgate.netelsevier.com

The development of efficient methods for synthesizing substituted piperidines is an active area of research. nih.gov Strategies include various cyclization reactions, such as alkene cyclization and radical-mediated amine cyclization. nih.govmdpi.com The ability to introduce chirality into piperidine scaffolds further enhances their utility in drug design, allowing for improved biological activity, selectivity, and pharmacokinetic profiles. thieme-connect.com

Role of Phenolic Moieties in Ligand Design and Biological Activity

Phenolic moieties are also of great importance in ligand design and understanding biological activity. The hydroxyl group of a phenol (B47542) can act as a hydrogen bond donor, a crucial interaction for binding to biological targets like enzymes and receptors. This hydrogen-bonding capability is often critical for the specificity of a ligand's interaction.

Phenolic compounds are known for a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.govontosight.ai The phenolic hydroxyl group can donate an electron, which is fundamental to its antioxidant effects. mdpi.com Furthermore, the electronic properties of phenolic ligands can be fine-tuned by the presence and position of other substituents on the aromatic ring, influencing their reactivity and binding affinity. researchgate.net The ability of phenolic compounds to form stable complexes with metal ions is another key aspect of their chemical and biological roles. mdpi.comrsc.org

Rationale for In-Depth Academic Investigation of 4-Piperidin-3-ylmethyl-phenol

The compound this compound combines the advantageous structural features of both piperidine and phenol. This unique combination makes it a molecule of significant interest for academic and industrial research. The piperidine ring provides a flexible and versatile scaffold that can be modified to optimize pharmacokinetic properties, while the phenolic group offers a key interaction point for biological targets and potential for a range of biological activities.

Current Landscape of Chemical Biology and Medicinal Chemistry Research Relevant to this compound

The fields of chemical biology and medicinal chemistry are focused on the design, synthesis, and evaluation of small molecules to understand and modulate biological processes. ucsf.eduunhas.ac.id Research in these areas often involves the development of novel compounds that can serve as probes to study biological pathways or as leads for new drugs. ucsf.edu

The synthesis of derivatives of this compound is an active area of investigation. For instance, various synthetic methods are employed to create libraries of related compounds for biological screening. nih.govresearchgate.netnih.gov These studies aim to identify molecules with potent and selective activity against various diseases, including cancer and infectious diseases. eie.grnih.govresearchgate.net The insights gained from studying compounds like this compound contribute to the broader understanding of how small molecules interact with biological systems and can be optimized for therapeutic purposes. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B1612581 4-Piperidin-3-ylmethyl-phenol CAS No. 955315-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(piperidin-3-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-5-3-10(4-6-12)8-11-2-1-7-13-9-11/h3-6,11,13-14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHMLHKDZVTNDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588809
Record name 4-[(Piperidin-3-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955315-07-8
Record name 4-[(Piperidin-3-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(piperidin-3-yl)methyl]phenol
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Advanced Synthetic Methodologies for 4 Piperidin 3 Ylmethyl Phenol and Its Analogues

Development of Novel and Efficient Synthetic Routes to 4-Piperidin-3-ylmethyl-phenol

The core challenge in synthesizing this compound lies in the efficient and controlled construction of the substituted piperidine (B6355638) ring. A common precursor is the corresponding pyridine (B92270), 3-(4-hydroxybenzyl)pyridine, which can be hydrogenated to the desired piperidine.

Catalytic hydrogenation of pyridine derivatives is a fundamental method for producing piperidines. asianpubs.orgmdpi.com This approach is atom-economical and often uses clean hydrogen gas. asianpubs.org A variety of transition-metal catalysts, including platinum, palladium, rhodium, and ruthenium, are employed for this transformation. mdpi.comresearchgate.net For instance, platinum(IV) oxide (PtO2), also known as Adams' catalyst, is effective for the hydrogenation of substituted pyridines in a protic solvent like glacial acetic acid under hydrogen pressure. asianpubs.orgresearchgate.net This method allows for the reduction of the pyridine ring at room temperature. asianpubs.org

The hydrogenation of pyridines can be challenging due to the aromatic stability of the ring and the potential for catalyst poisoning by the nitrogen heterocycle. unimi.itmorressier.com To overcome this, the pyridine nitrogen is often quaternized, for example, by N-benzylation, which lowers the resonance energy and prevents catalyst deactivation. unimi.itmorressier.com This strategy has been successfully applied to the hydrogenation of various pyridine derivatives. unimi.it Following hydrogenation, the N-benzyl group can be readily removed by another catalytic hydrogenation step to yield the secondary amine. google.com

Recent advancements include electrocatalytic hydrogenation, which can be performed at ambient temperature and pressure, offering a potentially more sustainable alternative to traditional high-pressure thermochemical methods. nih.gov Using a carbon-supported rhodium catalyst, pyridine can be converted to piperidine with high yield and current efficiency. nih.gov

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

Catalyst SystemSubstrate TypeConditionsKey FeaturesCitations
PtO₂ (Adams' catalyst)Substituted PyridinesH₂ (50-70 bar), Glacial Acetic Acid, RTMild temperature; suitable for various substituted pyridines. asianpubs.orgresearchgate.net
Rh-JosiPhos / BaseN-Benzylated 3-Substituted Pyridinium (B92312) SaltsH₂ (50 bar), 50 °C, Et₃NHigh enantioselectivity; base is crucial for high ee. unimi.itnih.gov
[Cp*RhCl₂]₂N-Alkyl Pyridinium SaltsFormic Acid, (R)- or (S)-PEA, 40 °CAsymmetric reductive transamination; no H₂ gas needed. bohrium.com
Rh/CPyridineH₂O, NanoparticlesHeterogeneous catalysis; potential for use in aqueous media. mdpi.com
Electrocatalysis (Rh/C)PyridineAmbient T&P, Anion-exchange membraneHigh energy efficiency; avoids high pressure/temperature. nih.gov

The 3-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of such chiral molecules often resides in only one of the enantiomers, making stereoselective synthesis a critical aspect.

Asymmetric hydrogenation of 3-substituted pyridinium salts is a direct approach to obtaining chiral piperidines. unimi.itmorressier.com However, this has proven to be particularly challenging compared to the hydrogenation of pyridines with substituents at the 2- or 4-position. morressier.com A significant breakthrough was the discovery that adding a base, such as triethylamine (B128534) (Et₃N), during the rhodium-catalyzed hydrogenation of N-benzylated 3-substituted pyridinium salts dramatically increases the enantiomeric excess (ee). unimi.itmorressier.comnih.gov Using a Rh-JosiPhos catalyst system in the presence of a base, enantiomeric excesses of up to 90% have been achieved. unimi.itnih.gov The base is thought to prevent a non-enantioselective enaminium-iminium isomerization of a partially hydrogenated intermediate, which would otherwise lead to a racemic product. morressier.com

Another strategy involves the use of chiral auxiliaries. For example, N-galactosylation of a pyridone precursor can be used to direct the stereoselective introduction of substituents onto the ring. znaturforsch.com After the desired stereochemistry is established, the carbohydrate auxiliary is cleaved to yield the chiral piperidine derivative. znaturforsch.com

When a stereoselective synthesis is not employed, a racemic mixture is obtained, which then requires enantiomeric resolution to separate the two enantiomers. This can be achieved by several methods:

Diastereomeric Salt Formation: The racemic piperidine can be reacted with a chiral acid, such as (-)-L-dibenzoyltartaric acid, to form two diastereomeric salts. google.com These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. Once separated, the pure enantiomer can be recovered by treatment with a base.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OJ-H or Chiralpak IA) is a powerful technique for separating enantiomers on both analytical and preparative scales. mdpi.com

Green chemistry principles aim to design chemical processes that are environmentally benign. nih.govnih.gov In the context of synthesizing this compound and its analogues, this involves using safer solvents, reducing waste, and improving energy efficiency. figshare.com

One approach is the use of water as a solvent for catalytic hydrogenation reactions, which is a significant improvement over traditional organic solvents. mdpi.com Furthermore, developing syntheses from renewable, biomass-derived starting materials, such as furfuryl alcohol, represents a key green strategy. nih.gov

Solvent-free reaction conditions are also highly desirable. For example, the Mannich reaction, which can be used to introduce the piperidin-1-ylmethyl group onto a phenol (B47542), has been successfully performed under solvent-free conditions using infrared light irradiation. arkat-usa.org This method significantly reduces reaction times and eliminates the need for organic solvents and expensive metal catalysts. arkat-usa.org The use of amino acids, such as aspartic acid, instead of ammonia (B1221849) in piperidone synthesis has also been explored as a greener alternative. researchgate.net Electrocatalytic methods that operate at ambient temperature and pressure also align with green chemistry principles by reducing energy consumption compared to high-pressure thermal processes. nih.gov

Strategies for the Synthesis of Structurally Diverse Analogues and Derivatives

To explore the structure-activity relationship (SAR), it is essential to synthesize a library of analogues with modifications to both the piperidine and phenolic portions of the molecule.

The piperidine ring offers several sites for modification. The nitrogen atom is a key handle for derivatization.

N-Substitution: The secondary amine of the piperidine ring can be readily functionalized via N-alkylation or N-acylation. For example, N-alkylation can be achieved by reacting with alkyl halides. researchgate.net Reductive amination with aldehydes or ketones is another common method for introducing a wide variety of substituents on the nitrogen.

Ring Carbon Substitution: Introducing substituents directly onto the carbon atoms of the piperidine ring often requires starting from a more functionalized precursor, such as a piperidone (a piperidine with a ketone group). znaturforsch.comresearchgate.net For instance, starting from a 2-pyridone allows for the stereoselective introduction of alkyl groups at the 3- and 4-positions through reactions with organometallic reagents and electrophiles after activation with a chiral auxiliary. znaturforsch.com

The phenolic ring is an activated aromatic system, making it amenable to various derivatization strategies. rhhz.netnih.gov

O-Alkylation and O-Acylation: The phenolic hydroxyl group can be converted into an ether or an ester. Etherification can be accomplished via nucleophilic aromatic substitution, for example, by reacting the phenol with a fluorinated aromatic compound in the presence of a base. nih.gov

Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic substitution. This allows for the introduction of various substituents, such as halogens (e.g., bromine, chlorine) or nitro groups, onto the aromatic ring. rhhz.net However, controlling the regioselectivity of these reactions can be challenging, often leading to mixtures of ortho and para products. rhhz.net Advanced catalytic methods using transition metals like ruthenium or copper are being developed to achieve higher regioselectivity in C-H functionalization of phenols. rhhz.netnih.gov

Mannich Reaction: The ortho position to the hydroxyl group is particularly reactive in the Mannich reaction, allowing for the introduction of an aminomethyl group, such as -(CH₂)N(CH₂)₅, by reacting the phenol with formaldehyde (B43269) and a secondary amine like piperidine. arkat-usa.orgresearchgate.net

Exploration of Linker Modifications and Their Synthetic Accessibility

The structural integrity of this compound is defined by its three core components: the phenol ring, the piperidine heterocycle, and the methylene (B1212753) (-CH2-) linker that connects them. Modifications to this linker are a key strategy for modulating the physicochemical and pharmacological properties of the molecule. The synthetic accessibility of these modified analogues is a critical consideration in their design and development.

A primary modification involves altering the length of the alkyl chain. For instance, extending the methylene bridge to a propyl (-CH2CH2CH2-) linker has been explored in related compound series. nih.gov The synthesis of such analogues typically requires a multi-step approach, often starting with a different set of precursors than the classic Mannich reaction. A common strategy involves the reaction of a piperidine derivative with a haloalkylphenol or the coupling of a piperidinyl-alkyl halide with a protected phenol, followed by deprotection.

Another avenue of exploration is the incorporation of heteroatoms or functional groups within the linker to create ether, amide, or other linkages. These modifications can significantly impact properties such as hydrogen bonding capacity, polarity, and metabolic stability. The synthesis of ether-linked analogues, for example, can be achieved through Williamson ether synthesis, reacting a piperidinyl-alkoxide with a protected p-hydroxybenzyl halide. Amide-linked analogues are accessible through the coupling of a piperidine-carboxylic acid or -amine with an appropriate functionalized phenol derivative.

The synthetic accessibility of these diverse linkers is often enabled by foundational reactions in organic chemistry, including reductive amination, Ullmann coupling, and various protection/deprotection sequences. nih.gov Reductive amination, for instance, allows for the coupling of a piperidine core with a variety of aldehydes, thereby introducing different linker structures. nih.gov For more complex linkages, particularly those involving aryl-ether bonds, the Ullmann coupling reaction using a copper catalyst is a viable, though sometimes harsh, method. nih.gov The choice of synthetic route is often a balance between the desired structural complexity and the feasibility of the reaction sequence in a laboratory setting.

Table 1: Synthetic Approaches for Linker-Modified Analogues

Linker Modification General Synthetic Strategy Key Reactions & Reagents Citation
Chain Extension (e.g., Propyl) Reaction of a piperidine derivative with a 3-carbon electrophile attached to the phenol. Grignard reaction, Wittig reaction, followed by reduction. nih.gov
Ether Linkage (-CH2-O-) Williamson ether synthesis between a piperidinyl alcohol and a p-hydroxybenzyl halide. NaH, p-hydroxybenzyl bromide (protected). nih.gov
Amide Linkage (-C(O)NH-) Amide coupling between a piperidine-carboxylic acid and an aminophenol. EDC, HOBt, DIPEA. nih.gov

| Heteroaryl Linkage | Suzuki or Ullmann coupling to connect the piperidine and phenol moieties via a heteroaromatic ring. | Palladium catalysts (Suzuki), Copper catalysts (Ullmann). | nih.gov |

Optimization of Synthetic Yields and Scalability for Academic Research Purposes

The transition from initial discovery to comprehensive academic research necessitates the synthesis of compounds in larger quantities, moving from milligram to gram scale. This requires a focus on optimizing synthetic yields and ensuring the scalability of the chosen route. For this compound and its analogues, several strategies are employed to enhance efficiency.

A key method for synthesizing the core structure is the reductive amination of a suitable piperidine precursor with 4-hydroxybenzaldehyde. smolecule.com Optimization of this reaction has been shown to significantly improve yields. smolecule.com Studies have demonstrated that variables such as solvent, temperature, and the choice of reducing agent are critical. For example, using sodium triacetoxyborohydride (B8407120) in dichloromethane (B109758) is noted for its mild conditions and high selectivity, often resulting in yields of up to 95%. smolecule.com A systematic approach using Design of Experiments (DoE) can be employed to efficiently screen multiple variables, such as catalyst loading, solvent polarity, and temperature, to identify the optimal conditions for maximizing yield.

Further optimization can be achieved by altering reaction parameters. Elevating the temperature in certain reactions, such as the Mannich reaction, can drastically reduce reaction times from hours to minutes, often with comparable or improved yields. smolecule.com The use of dimethylformamide (DMF) as a co-solvent has also been reported to improve reaction rates and conversion efficiency. smolecule.com

For scalability, moving beyond traditional batch processes to continuous flow technology presents a significant advantage. smolecule.com Continuous flow reactors offer superior control over reaction parameters like temperature and residence time, leading to enhanced efficiency, product consistency, and improved safety, especially for exothermic reactions. smolecule.com Industrial-scale synthesis often utilizes these technologies, but they are increasingly accessible for academic research where consistent, larger-batch production is needed.

Table 2: Parameters for Synthesis Optimization and Scalability

Parameter Optimization Strategy Effect on Yield/Scalability Citation
Reducing Agent Comparison of agents (e.g., NaBH(OAc)3 vs. catalytic hydrogenation). Can improve yield and selectivity; affects cost and workup. smolecule.com
Solvent System Use of co-solvents like DMF. Can significantly improve reaction rates and conversion efficiency. smolecule.com
Temperature & Time Elevation of temperature for shorter reaction times. Reduces process time while maintaining or improving yield. smolecule.com
Process Technology Transition from batch to continuous flow reactors. Enhances control, consistency, and safety for larger scales. smolecule.com
Catalyst Selection Use of heterogeneous catalysts (e.g., Pd/C). Simplifies product purification and catalyst recovery on a larger scale.

Molecular Interactions and Biological Activity Profiling

In Vitro Pharmacological Characterization of 4-Piperidin-3-ylmethyl-phenol

In vitro studies are fundamental to understanding the pharmacological profile of a compound. These experiments, conducted in a controlled laboratory setting outside of a living organism, provide the initial insights into a compound's potential therapeutic effects and its mechanism of action.

Determining the binding affinity of this compound to a panel of receptors is a critical first step in its pharmacological characterization. Radioligand binding assays, a traditional and robust method, would involve using a radioactively labeled ligand known to bind to a specific receptor and measuring the ability of this compound to displace it. The concentration at which the compound displaces 50% of the radioligand (IC₅₀) can be used to calculate its binding affinity (Kᵢ).

Label-free assays, such as those based on surface plasmon resonance (SPR) or bio-layer interferometry (BLI), offer real-time analysis of binding events without the need for labeling. These techniques would provide valuable kinetic data, including association (kₐ) and dissociation (kₑ) rates, offering a more dynamic picture of the interaction between this compound and its target receptors.

Hypothetical Receptor Binding Data for this compound (Note: The following data is illustrative and not based on experimental results, as such data is not currently available.)

Receptor TargetAssay TypeKᵢ (nM)
Dopamine D₂ ReceptorRadioligand Binding-
Serotonin 5-HT₂ₐ ReceptorRadioligand Binding-
α₂-Adrenergic ReceptorRadioligand Binding-

The potential for this compound to act as an enzyme inhibitor would be investigated through kinetic studies. By measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound, key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) can be determined.

Further mechanistic studies, for instance, by analyzing Lineweaver-Burk or Michaelis-Menten plots, would elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is crucial for understanding how the compound interacts with the enzyme's active or allosteric sites.

Illustrative Enzyme Inhibition Data for this compound (Note: This data is for illustrative purposes only.)

Enzyme TargetIC₅₀ (µM)Mode of Inhibition
Monoamine Oxidase A (MAO-A)--
Cyclooxygenase-2 (COX-2)--
Acetylcholinesterase (AChE)--

Beyond direct receptor binding or enzyme inhibition, it is important to assess the downstream effects of this compound on cellular signaling pathways. Techniques such as Western blotting or ELISA could be employed to measure changes in the phosphorylation status of key signaling proteins or the levels of second messengers like cyclic AMP (cAMP) in cultured cells.

For example, if the compound were to interact with a G-protein coupled receptor (GPCR), assays could be designed to measure its functional activity as an agonist, antagonist, or inverse agonist. This provides a more integrated view of the compound's biological activity at the cellular level.

Elucidation of Molecular Target Engagement Mechanisms

Identifying the direct molecular targets of a compound within a complex biological system is a significant challenge in pharmacology. Advanced techniques are required to confirm that the compound physically interacts with its proposed target in a cellular or in vivo context.

Affinity-based proteomics is a powerful approach for unbiased target identification. This would involve chemically modifying this compound to create a probe molecule that can be used to "fish out" its binding partners from a cell lysate. The probe is typically designed with a reactive group for covalent attachment to its targets and a reporter tag (e.g., biotin) for enrichment and subsequent identification by mass spectrometry.

Chemoproteomics methods, such as thermal proteome profiling (TPP), could also be employed. TPP measures changes in the thermal stability of proteins in the presence of a ligand. A shift in the melting temperature of a protein upon incubation with this compound would indicate a direct binding interaction.

Once a direct molecular target has been identified, biophysical techniques can provide detailed quantitative information about the binding interaction.

Surface Plasmon Resonance (SPR) : As mentioned earlier, SPR can be used to measure the kinetics of binding in real-time. This technique involves immobilizing the target protein on a sensor chip and flowing a solution of this compound over the surface. The change in the refractive index at the surface is proportional to the amount of bound ligand.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat change that occurs upon binding of a ligand to its target. This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.

Assessment of Selectivity Across Biological Systems and Potential Off-Target Interactions

The molecular architecture of this compound, which combines a phenol (B47542) ring and a piperidine (B6355638) moiety, suggests a potential for interactions with a wide range of biological targets. Both phenol and piperidine are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks capable of binding to multiple, diverse protein targets. This inherent characteristic underscores the importance of a thorough assessment of the compound's selectivity and potential for off-target interactions.

The phenol group, with its hydroxyl substituent on an aromatic ring, can act as both a hydrogen bond donor and acceptor, facilitating interactions with various enzymes and receptors. Similarly, the piperidine ring, a prevalent nitrogen-containing heterocycle in pharmaceuticals, contributes to the molecule's basicity and structural flexibility, properties that can influence its pharmacokinetic profile and target binding.

Given the limited direct research on the selectivity of this compound, insights can be drawn from studies on structurally related compounds. For instance, research into its isomer, 4-(Piperidin-4-ylmethyl)phenol, particularly its hydrochloride salt, has indicated potential interactions with serotonin and norepinephrine transporters, suggesting a possible role in neuropharmacology.

Further illustrating the broad biological potential of this structural class, various derivatives of piperidine have been investigated for a range of therapeutic applications. These include antimicrobial, anti-inflammatory, and anticancer activities. eurekaselect.combiointerfaceresearch.comresearchgate.net The diverse biological activities of these related compounds highlight the likelihood of this compound interacting with multiple biological targets.

A study on a series of 4-oxypiperidines, which share the piperidine core, demonstrated their potential as multi-target ligands, specifically showing high affinity for the histamine H3 receptor (H3R) while also inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov This dual activity profile exemplifies how a single scaffold can be engineered to interact with distinct biological systems, but also raises the possibility of unintended off-target effects.

The following tables present data on the biological activity of compounds structurally related to this compound, illustrating their selectivity profiles across different biological targets.

Table 1: Inhibitory Activity of a 4-Oxypiperidine Derivative (ADS031) at Histamine H3 Receptor and Cholinesterases

CompoundTargetAffinity (Ki)Inhibitory Activity (IC50)
ADS031hH3R12.5 nM-
ADS031AChE-1.537 µM

This data demonstrates the compound's high affinity for the histamine H3 receptor and its moderate inhibitory activity against acetylcholinesterase, indicating a degree of selectivity. nih.gov

Table 2: Affinity of Piperidine-based Compounds at Sigma Receptors

CompoundTargetAffinity (Ki)
Compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone)S1R3.2 nM
Haloperidol (Reference Compound)S1R2.5 nM

This table shows the high affinity of a piperidine-containing compound for the Sigma 1 receptor, comparable to the known ligand haloperidol, suggesting another potential area for off-target interactions for piperidine derivatives. nih.gov

The potential for off-target interactions is a critical consideration in drug discovery and development. For a compound like this compound, the "privileged" nature of its constituent scaffolds necessitates a comprehensive screening against a broad panel of receptors, enzymes, and ion channels to fully characterize its selectivity profile. The diverse activities observed in structurally similar compounds—ranging from neurotransmitter transporter modulation to enzyme inhibition and receptor binding—underscore the plausibility of such off-target interactions. For example, the demonstrated activity of piperidine analogs against various cancer cell lines suggests that cytotoxicity could be a potential off-target effect. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Analysis of Structural Modifications on Biological Activity

The biological activity of 4-Piperidin-3-ylmethyl-phenol and its analogs is intricately linked to their molecular architecture. Systematic modifications of this scaffold have elucidated key features governing their therapeutic potential.

Impact of Stereochemistry on Biological Potency and Selectivity

The stereochemistry of the piperidine (B6355638) ring and the chiral center at the 3-position is a critical determinant of biological activity. The compound exists as (R) and (S) enantiomers, which can exhibit stereoselective biological activities. ontosight.ai The spatial arrangement of the substituents on the piperidine ring dictates the molecule's ability to fit into and interact with the binding sites of biological targets. For instance, in related piperidine derivatives, the stereochemical configuration has been shown to significantly affect their antibacterial, antifungal, and anthelmintic activities. nih.gov The specific orientation of the hydroxyphenylmethyl group relative to the piperidine ring can influence the molecule's interaction with receptors or enzymes, leading to differences in potency and selectivity between enantiomers.

Role of Aromatic and Aliphatic Substituents on Receptor/Enzyme Recognition

Substituents on both the aromatic phenol (B47542) ring and the aliphatic piperidine ring play a crucial role in receptor and enzyme recognition.

Aromatic Substituents: The position and nature of substituents on the phenol ring can modulate activity. For example, in a series of farnesyltransferase inhibitors with a piperidine core, a para-hydroxy group on a phenyl ring was found to be crucial for inhibitory activity. acs.org The introduction of other groups, such as methoxy, fluoro, or cyano, at this position led to a loss of activity. acs.org This highlights the importance of the hydrogen-bonding capability of the phenolic hydroxyl group for target interaction.

Aliphatic Substituents: Modifications to the piperidine ring, such as N-acylation or N-sulfonylation, have been shown to yield highly potent inhibitors of enzymes like soluble epoxide hydrolase. nih.gov For instance, substituting the nitrogen of the piperidine with various acyl groups can significantly alter the pharmacokinetic and pharmacodynamic properties of the resulting compounds. nih.gov The nature of these substituents can influence the molecule's solubility, membrane permeability, and binding affinity. In some cases, the introduction of a basic nitrogen atom through these substitutions allows for the formulation of the inhibitor as a salt, which can improve its pharmaceutical properties. nih.gov

The following table summarizes the impact of various substituents on the biological activity of related piperidine-containing compounds.

Compound SeriesSubstitution SiteSubstituent TypeImpact on Biological Activity
Farnesyltransferase InhibitorsC-6 Benzene Ringpara-hydroxyEssential for inhibition
Farnesyltransferase InhibitorsC-6 Benzene RingMethoxy, fluoro, cyanoLoss of activity
Soluble Epoxide Hydrolase InhibitorsPiperidine NitrogenN-Acyl, N-SulfonylHighly potent inhibition
Soluble Epoxide Hydrolase InhibitorsPiperidine NitrogenBasic nitrogen-containing acyl groupsAllows for salt formulation

Conformational Flexibility and its Influence on Ligand-Target Interactions

The conformational flexibility of this compound is a key factor in its interaction with biological targets. The methylene (B1212753) bridge connecting the piperidine and phenol moieties allows for a degree of rotational freedom, which can enable the molecule to adopt various conformations to fit into a binding site. However, reducing conformational flexibility through the introduction of rigid structural elements can sometimes enhance binding affinity by minimizing the entropic penalty upon binding. sci-hub.se

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, 2D and 3D-QSAR models can be developed to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.govethernet.edu.et

These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. By correlating these descriptors with the observed biological activity of a training set of compounds, a predictive model can be generated. For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) can be built using the activity data from various analogs to guide further structural modifications. Such models can provide valuable insights into the structural requirements for optimal activity.

Pharmacophore Model Generation for Optimal Biological Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a biological response. unina.it For this compound and its analogs, a pharmacophore model can be generated based on the structures of active compounds. unina.it

The key pharmacophoric features of this class of compounds likely include:

A hydrogen bond donor (the phenolic hydroxyl group).

A hydrogen bond acceptor (the nitrogen atom in the piperidine ring).

A hydrophobic aromatic ring.

A positively ionizable feature (the protonated piperidine nitrogen at physiological pH).

These features can be spatially arranged to create a 3D query that can be used to screen virtual compound libraries to identify novel molecules with the potential for similar biological activity. nih.gov Structure-based pharmacophore models can also be developed if the 3D structure of the biological target is known, using the interactions observed between the ligand and the protein to define the key features. frontiersin.org The generation of a robust pharmacophore model is a crucial step in the rational design of new and more effective therapeutic agents based on the this compound scaffold. semanticscholar.org

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. These methods allow for the precise calculation of electron distribution and orbital energies, which in turn dictate the molecule's reactivity and interaction potential.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution across a molecule. An MEP map illustrates regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For 4-Piperidin-3-ylmethyl-phenol, the MEP would highlight a negative potential around the electronegative oxygen atom of the hydroxyl group, indicating a site susceptible to electrophilic attack and hydrogen bond donation. Conversely, the phenolic hydrogen and, in its protonated form, the hydrogen on the piperidine (B6355638) nitrogen would exhibit a positive potential, marking them as key sites for hydrogen bonding interactions with acceptor atoms.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For aromatic compounds like phenols and piperidine derivatives, DFT calculations at levels such as B3LYP/6-311G are commonly used to determine these parameters. researchgate.netnih.gov

ParameterTypical Calculated Value (eV)Implication
EHOMO-5.5 to -6.5Indicates electron-donating capability, localized on the phenol (B47542) ring.
ELUMO-0.5 to 0.5Indicates electron-accepting capability, delocalized over the aromatic system.
HOMO-LUMO Gap (ΔE)5.0 to 6.0Suggests high kinetic stability and low chemical reactivity.

Prediction of Protonation States and pKa Values in Biological Contexts

The biological activity of this compound is heavily influenced by its ionization state at physiological pH (around 7.4). The molecule has two ionizable sites: the acidic phenolic hydroxyl group and the basic secondary amine in the piperidine ring. Computational methods can accurately predict the acid dissociation constants (pKa) for these groups. These calculations often involve computing the Gibbs free energy change of the deprotonation reaction in a solvent continuum model (like PCM or SMD) combined with quantum mechanical methods. nih.govnih.gov For phenolic compounds, DFT calculations using functionals like CAM-B3LYP with the inclusion of explicit water molecules have shown high accuracy, with mean absolute errors as low as 0.3 pKa units. researchgate.net

Ionizable GroupPredicted pKa RangePredominant State at pH 7.4
Phenolic Hydroxyl (-OH)9.5 - 10.5Neutral (protonated)
Piperidine Nitrogen (-NH-)9.0 - 11.0Cationic (protonated, -NH2+-)

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial for hypothesis-driven drug design, helping to elucidate how a molecule might exert a biological effect.

Evaluation of Binding Poses and Interaction Networks

Docking algorithms explore numerous possible conformations of the ligand within the active site of a target protein, resulting in a set of predicted binding poses. For each pose, the network of interactions between the ligand and protein residues is analyzed. Given its structure, this compound can engage in several key interactions:

Hydrogen Bonding: The phenolic hydroxyl can act as both a hydrogen bond donor and acceptor. The piperidine nitrogen can act as a hydrogen bond acceptor in its neutral form or a donor in its protonated form.

Ionic Interactions: The protonated piperidine nitrogen can form a strong salt bridge with negatively charged amino acid residues like aspartate or glutamate.

Hydrophobic Interactions: The phenyl ring and the aliphatic parts of the piperidine ring can engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic phenol ring can stack with the aromatic side chains of residues such as phenylalanine, tyrosine, or tryptophan.

Interaction TypeLigand Moiety InvolvedPotential Interacting Protein Residue(s)
Hydrogen Bond (Donor)Phenolic -OH, Protonated Piperidine -NH2+Asp, Glu, Ser, Thr, Carbonyl backbone
Hydrogen Bond (Acceptor)Phenolic Oxygen, Piperidine NitrogenLys, Arg, Ser, His, Gln
Ionic (Salt Bridge)Protonated Piperidine -NH2+Asp, Glu
HydrophobicPhenyl ring, Piperidine ringAla, Val, Leu, Ile, Phe
π-π StackingPhenyl ringPhe, Tyr, Trp

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. mdpi.com An MD simulation of the ligand-target complex, solvated in a water box with ions, can assess the stability of the docked pose and reveal the conformational dynamics of both the ligand and the protein upon binding. nih.gov Simulations are typically run for hundreds of nanoseconds to observe biologically relevant motions.

Key analyses of MD trajectories include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, plateauing RMSD value suggests that the complex has reached equilibrium and the binding pose is stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each protein residue to identify flexible or rigid regions. Changes in flexibility upon ligand binding can be functionally important.

Interaction Analysis: The persistence of key interactions (like hydrogen bonds or salt bridges) identified in docking can be tracked throughout the simulation. High occupancy of an interaction indicates its importance for stable binding.

MD Simulation ParameterIllustrative FindingInterpretation
Ligand RMSD (vs. docked pose)Average of 1.5 Å after equilibrationThe ligand remains stably bound in the predicted binding pocket.
Protein Backbone RMSDPlateaus at 2.0 ÅThe overall protein structure is stable during the simulation.
Hydrogen Bond Occupancy (Phenol-OH...Asp)95%A critical and highly stable hydrogen bond is maintained.
Ionic Bond Occupancy (Piperidine-NH2+...Glu)88%The salt bridge is a key anchoring interaction for the ligand.

Virtual Screening and De Novo Design Strategies Based on the this compound Scaffold

Virtual screening and de novo design are powerful computational techniques that accelerate the discovery of new drug candidates. By utilizing the structural information of the this compound scaffold, researchers can computationally explore vast chemical spaces to identify or design novel molecules with desired biological activities.

Virtual Screening: This approach involves the computational screening of large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. When based on the this compound scaffold, virtual screening campaigns can be designed to find derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. For instance, a library of virtual compounds can be generated by computationally decorating the core scaffold with a diverse range of chemical substituents. These virtual libraries are then "docked" into the three-dimensional structure of a target protein to predict their binding affinity and mode of interaction.

A hypothetical virtual screening workflow for derivatives of this compound could involve the following steps:

Target Selection and Preparation: A biologically relevant target, such as a G protein-coupled receptor (GPCR) or a kinase, is chosen. Its 3D structure is obtained from experimental data (e.g., X-ray crystallography or cryo-electron microscopy) or generated through homology modeling.

Scaffold-Based Library Generation: A virtual library of compounds is created by adding various functional groups to the piperidine nitrogen and the phenolic ring of the this compound scaffold.

Molecular Docking: The virtual library is docked into the active site of the target protein using specialized software. This process predicts the binding pose and calculates a docking score, which is an estimate of the binding affinity.

Hit Identification and Filtering: Compounds with the best docking scores and favorable predicted interactions with key residues in the active site are selected as "hits." These hits are then subjected to further computational analysis, such as molecular dynamics simulations, to assess their stability and binding free energy.

De Novo Design: In contrast to screening existing compounds, de novo design aims to build novel molecules from scratch. The this compound scaffold can serve as a starting point or a key building block in this process. De novo design algorithms can "grow" new molecular structures within the constraints of a target's binding site, often starting with a fragment like the this compound core. This allows for the creation of highly novel chemical entities that are specifically tailored to the target.

An illustrative de novo design strategy could be:

Scaffold Placement: The this compound scaffold is placed in the active site of the target protein in a favorable orientation.

Fragment Growing or Linking: Computational algorithms then add atoms or small chemical fragments to the scaffold, exploring different growth vectors to optimize interactions with the surrounding amino acid residues. Alternatively, two or more fragments that bind to adjacent pockets in the active site can be linked together using the scaffold as a connector.

Scoring and Optimization: The newly designed molecules are scored based on their predicted binding affinity, drug-like properties, and synthetic accessibility. The most promising candidates are then selected for further computational and experimental validation.

While specific, detailed research findings from extensive virtual screening or de novo design campaigns based solely on the this compound scaffold are not widely available in published literature, the principles of these methodologies are well-established. The following tables provide hypothetical examples of data that would be generated from such computational studies.

Table 1: Hypothetical Virtual Screening Hits Based on the this compound Scaffold for a Kinase Target

Compound IDScaffold Modification (Piperidine N-substituent)Docking Score (kcal/mol)Predicted Key Interactions
VSH-001-CH2-cyclopropyl-9.8H-bond with hinge region, hydrophobic interaction with gatekeeper residue
VSH-002-CO-phenyl-9.5H-bond with hinge region, pi-pi stacking with catalytic spine residue
VSH-003-SO2-thiophen-2-yl-9.2H-bond with DFG motif, interaction with catalytic loop
VSH-004-(CH2)2-morpholine-8.9H-bond with hinge region, solvent-mediated interactions
VSH-005-CH2-(4-fluorophenyl)-8.7H-bond with hinge region, halogen bond with P-loop

Table 2: Hypothetical De Novo Designed Molecules Based on the this compound Scaffold for a GPCR Target

Design IDDesign StrategyPredicted Affinity (pKi)Key Predicted Interactions with GPCR Helices
DND-01Fragment Growing from Phenolic OH8.5H-bond with TM5, hydrophobic interactions with TM3 and TM6
DND-02Fragment Linking (Piperidine to adjacent pocket)8.2Salt bridge with TM7, aromatic interactions with TM2
DND-03Scaffold Hopping (Piperidine replaced with pyrrolidine)7.9H-bond with TM3, van der Waals contacts with extracellular loop 2
DND-04Fragment Growing from Piperidine N7.6Hydrophobic interactions with TM6 and TM7
DND-05Optimization of VSH-001 for GPCR8.8H-bond with TM5, hydrophobic interactions with TM3, TM6, and TM7

These tables illustrate the type of data generated in computational drug discovery projects. The docking scores and predicted affinities are computational estimates that guide the selection of compounds for synthesis and experimental testing. The predicted key interactions provide insights into the molecular basis of binding and can inform further lead optimization efforts. The application of these computational strategies to the this compound scaffold holds significant promise for the discovery of novel and effective therapeutic agents.

Advanced Spectroscopic and Analytical Methodologies for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of organic molecules in solution and the solid state. For 4-Piperidin-3-ylmethyl-phenol, with its distinct aromatic and aliphatic regions, a suite of NMR experiments is required for complete assignment of proton (¹H) and carbon (¹³C) signals.

While 1D NMR provides initial information on the chemical environments of protons and carbons, 2D NMR experiments are indispensable for assembling the molecular framework by revealing through-bond and through-space correlations.

¹H and ¹³C NMR Spectroscopy: The predicted 1D NMR spectra provide the foundation for 2D analysis. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol (B47542) ring, the methylene (B1212753) bridge, and the various protons of the piperidine (B6355638) ring. The ¹³C NMR spectrum will similarly display unique resonances for each carbon atom in the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on computational algorithms and may differ from experimental values.

Atom Numbering Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1' (Phenolic C) - 154.1
2', 6' 7.05 (d) 130.0
3', 5' 6.75 (d) 115.5
4' - 131.2
Methylene (CH₂) 2.50 (d) 38.5
3 (Piperidine CH) 1.90 (m) 39.8
2 (Piperidine CH₂) 3.05 (m, axial), 2.60 (m, equatorial) 54.1
4 (Piperidine CH₂) 2.95 (m, axial), 1.30 (m, equatorial) 31.5
5 (Piperidine CH₂) 1.75 (m, axial), 1.65 (m, equatorial) 24.8
6 (Piperidine CH₂) 3.05 (m, axial), 2.60 (m, equatorial) 46.5
Phenolic OH ~5.0-9.0 (s, broad) -

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for tracing the proton-proton connectivities within the piperidine ring, establishing the sequence from H-2 through H-6. It would also confirm the coupling between the methylene bridge protons and the H-3 proton of the piperidine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the carbon to which it is directly attached. This experiment allows for the unambiguous assignment of carbon signals based on their known proton assignments. For instance, the proton signal at ~2.50 ppm would show a cross-peak to the carbon signal at ~38.5 ppm, confirming their direct bond in the methylene bridge.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds. This is arguably the most powerful tool for piecing together the molecular skeleton. Key HMBC correlations would include:

The methylene protons (~2.50 ppm) to the aromatic carbons C-3' and C-5', as well as to piperidine carbons C-3 and C-4.

The aromatic protons H-3'/H-5' (~6.75 ppm) to the phenolic carbon C-1' and the methylene-attached carbon C-4'.

The piperidine proton H-3 (~1.90 ppm) to the methylene carbon and piperidine carbons C-2, C-4, and C-5.

Expected Key 2D NMR Correlations for Structural Assignment

Experiment Correlating Protons (¹H) Correlating Carbons (¹³C) Structural Information
COSY H-2 ↔ H-3 - Connectivity in piperidine ring
H-3 ↔ H-4 - Connectivity in piperidine ring
H-4 ↔ H-5 - Connectivity in piperidine ring
H-5 ↔ H-6 - Connectivity in piperidine ring
Methylene-H ↔ H-3 - Links methylene bridge to piperidine
HSQC Aromatic H's Aromatic C's Direct C-H attachments
Methylene H Methylene C Direct C-H attachment
Piperidine H's Piperidine C's Direct C-H attachments
HMBC Methylene H C-3', C-5', C-3, C-4 Connects phenol ring to piperidine
H-2', H-6' C-4', C-1' Confirms substitution pattern
H-3 Methylene C, C-2, C-5 Confirms piperidine substitution
NOESY Methylene H ↔ H-2', H-6' - Spatial proximity of bridge and ring

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of their bonding. NOESY is critical for determining the stereochemistry and preferred conformation of the molecule. For example, correlations between the methylene bridge protons and the ortho protons (H-2', H-6') of the phenol ring would confirm their spatial proximity. Within the piperidine ring, NOESY can help elucidate the chair conformation and the axial/equatorial positions of the substituents.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. acdlabs.com Different crystalline forms, or polymorphs, can have distinct physical properties. cheminfo.org ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), is highly sensitive to the local electronic environment. researchgate.net If this compound can exist in multiple polymorphic forms, each form would likely yield a unique ¹³C ssNMR spectrum due to differences in molecular packing, conformation, and intermolecular interactions in the crystal lattice. calistry.org Splitting of signals in the ssNMR spectrum can indicate the presence of multiple, crystallographically inequivalent molecules within the asymmetric unit of the crystal. researchgate.net

Mass Spectrometry (MS) in Metabolic Studies and Fragment Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion and its metabolites. epfl.ch For this compound (C₁₂H₁₇NO), the expected exact mass of the neutral molecule is 191.1310 Da. HRMS would detect the protonated molecule [M+H]⁺ at an m/z of 192.1383. This level of precision is crucial for distinguishing the compound from other isobaric species.

In metabolic studies, HRMS is used to identify potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, glucuronidation, sulfation). nmrdb.org For example, the addition of an oxygen atom (hydroxylation) would result in a metabolite with an [M+H]⁺ ion at m/z 208.1332.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the parent ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. stackexchange.com Understanding these fragmentation pathways is key to structural confirmation.

For this compound, the fragmentation would likely be initiated by cleavage of the bonds in the piperidine ring or the benzylic C-C bond.

Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
192.14 175.11 NH₃ (Ammonia) Loss of the piperidine nitrogen
192.14 107.05 C₅H₁₀N (Piperidinyl radical) Cleavage of the benzylic bond

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. epfl.chsigmaaldrich.com

For this compound, the spectra would be characterized by vibrations corresponding to the O-H and N-H groups, the aromatic ring, and the aliphatic piperidine ring.

Functional Group Analysis: The FTIR spectrum would clearly show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group, likely broadened by hydrogen bonding. A medium intensity band for the N-H stretch of the secondary amine in the piperidine ring would also be expected in a similar region. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine and methylene groups are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would produce characteristic peaks in the 1450-1600 cm⁻¹ region.

Intermolecular Interactions: The position and shape of the O-H and N-H stretching bands are highly sensitive to hydrogen bonding. In the solid state, strong intermolecular O-H···N or N-H···O hydrogen bonds between molecules would lead to a significant broadening and shifting of these bands to lower frequencies compared to the gas phase or a dilute solution in a non-polar solvent. These interactions can be further studied by analyzing shifts in other vibrational modes upon aggregation or crystallization.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Intensity Notes
O-H Stretch (Phenol) 3200 - 3600 Strong, Broad Position and width are sensitive to hydrogen bonding
N-H Stretch (Piperidine) 3200 - 3500 Medium May overlap with O-H stretch
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Strong From piperidine and methylene groups
Aromatic C=C Stretch 1450 - 1600 Medium to Strong Multiple bands expected
C-N Stretch 1100 - 1250 Medium

X-ray Crystallography for Definitive Solid-State Structure Determination of this compound and its Co-Crystals with Biological Targets

As of the latest available data, a definitive solid-state structure of this compound determined by single-crystal X-ray diffraction has not been publicly deposited in major crystallographic databases. A comprehensive search of resources, including the Cambridge Structural Database (CSD), reveals an absence of specific crystallographic information such as unit cell dimensions, space group, and atomic coordinates for this particular compound.

While the direct crystallographic analysis of this compound is not available, the study of structurally analogous compounds provides valuable insights into the expected solid-state conformation. For instance, crystallographic studies of similar piperidine-containing molecules consistently demonstrate that the piperidine ring typically adopts a stable chair conformation. This conformation is a critical factor in predicting how such molecules may interact with and bind to their biological targets.

Furthermore, no public records of co-crystal structures of this compound with any biological targets were found. The determination of such co-crystal structures would be invaluable for understanding the specific molecular interactions, including hydrogen bonding and hydrophobic interactions, that govern the compound's biological activity.

The absence of experimental crystallographic data for this compound underscores a significant gap in the comprehensive structural understanding of this compound. Future research efforts focused on the successful crystallization and subsequent X-ray diffraction analysis of both the parent compound and its co-crystals with relevant biological macromolecules are essential. Such studies would provide the definitive atomic-level detail necessary to elucidate its structure-activity relationships and guide the rational design of new derivatives with enhanced pharmacological profiles.

Potential Applications in Chemical Biology and Pre Clinical Research Paradigms

Development of 4-Piperidin-3-ylmethyl-phenol as a Chemical Probe for Target Validation

A critical step in drug discovery is target validation, which confirms that modulating a specific biological target (like an enzyme or receptor) can lead to a desired therapeutic effect. Chemical probes are essential tools in this process, allowing researchers to study the function of proteins in their native cellular environment. mskcc.org

To identify the specific cellular targets of a bioactive compound, it can be converted into an affinity probe. This typically involves attaching a reporter tag, such as biotin (B1667282), via a chemical linker to the molecule of interest. nih.gov The high-affinity interaction between biotin and streptavidin is then exploited to isolate the target proteins from a cell lysate for identification, often by mass spectrometry.

For this compound, a biotinylated derivative could be synthesized through several potential routes:

Alkylation of the Phenolic Hydroxyl: The hydroxyl group of the phenol (B47542) can be deprotonated and reacted with a biotin molecule functionalized with a linker containing a reactive electrophile (e.g., an alkyl halide).

Acylation of the Piperidine (B6355638) Nitrogen: The secondary amine of the piperidine ring can be acylated with an activated biotin-linker construct (e.g., an N-hydroxysuccinimide ester).

The design of the linker is crucial; it must be long enough to avoid sterically hindering the interaction between the parent molecule and its target protein. The attachment point should also be carefully chosen at a position that is not critical for the compound's biological activity. researchgate.net

Confirming that a compound binds to its intended target within a complex biological system is known as target engagement. digitellinc.com This is vital for validating a drug's mechanism of action and ensuring that observed cellular effects are due to on-target activity. catapult.org.uk

Should a biotinylated probe of this compound be developed, it could be used in several target engagement assays:

Affinity Pull-Down Assays: The probe would be incubated with cell or tissue lysates. The probe-protein complexes could then be captured using streptavidin-coated beads, allowing for the isolation and identification of binding partners. researchgate.net

Photoaffinity Labeling (PAL): A more advanced probe could incorporate a photoreactive group. nih.gov Upon UV irradiation, this group forms a covalent bond with the target protein, permanently "tagging" it. This technique is particularly useful for capturing transient or weak interactions in a cellular context. rsc.org

Beyond probe-dependent methods, unlabeled this compound could be studied using label-free techniques like the Cellular Thermal Shift Assay (CETSA). CETSA measures the thermal stabilization of a protein upon ligand binding. pelagobio.com If this compound binds to a target protein in cells, it would increase that protein's melting temperature, a change that can be detected and quantified. catapult.org.uk Such studies are crucial to confirm that the compound can penetrate cells and engage its target in situ and, eventually, in vivo. nih.govnih.gov

Exploration as a Lead Compound for Therapeutic Discovery

A lead compound is a chemical starting point for the development of a new drug. It has promising biological activity but may require optimization of its properties to become a clinical candidate. The dual-scaffold nature of this compound makes it an intriguing candidate for such exploration.

Before extensive synthesis and testing, the "drug-likeness" of a compound is often assessed using computational (in silico) methods. One of the most common guidelines is Lipinski's Rule of Five, which predicts the potential for oral bioavailability based on key physicochemical properties. wikipedia.orglindushealth.com A compound is more likely to be orally active if it meets most of the following criteria:

Molecular weight (MW) ≤ 500 Da

Calculated octanol-water partition coefficient (log P) ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

This compound generally adheres to these rules, suggesting it has a favorable starting profile for an orally administered drug.

Beyond these simple rules, a suite of computational models can predict a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govnih.govcambridge.org These predictive models are crucial for identifying potential liabilities early in the drug discovery process, saving time and resources. jst.go.jp

Table 1: Predicted Physicochemical and ADME Properties of this compound Note: These are estimated values based on the chemical structure and may vary from experimental results.

PropertyPredicted Value/AssessmentSignificance in Drug Discovery
Molecular Weight~191.27 g/molWell within Lipinski's limit (<500), favoring absorption. wikipedia.org
cLogP~2.0-2.5Within Lipinski's limit (<5), indicating balanced lipophilicity for membrane permeability and solubility. lindushealth.com
Hydrogen Bond Donors2 (Phenolic -OH, Piperidine -NH)Within Lipinski's limit (≤5). wikipedia.org
Hydrogen Bond Acceptors2 (Phenolic -O-, Piperidine -N-)Well within Lipinski's limit (≤10). wikipedia.org
Aqueous SolubilityPredicted to be moderate to lowCrucial for absorption; may require formulation or structural modification to improve. nih.gov
Intestinal AbsorptionPredicted to be highGood oral bioavailability is likely based on physicochemical properties. jst.go.jp
Blood-Brain Barrier (BBB) PermeationPossibleThe piperidine scaffold is common in CNS-active drugs; potential for neuropharmacological applications. clinmedkaz.org
Metabolic StabilityPotential for oxidation at the phenol and piperidine rings by Cytochrome P450 enzymes.A key area for optimization to ensure sufficient half-life. rsc.org

While specific biological data for this compound is scarce, the individual scaffolds are associated with a wide range of pharmacological activities. The piperidine ring is a "privileged structure" present in drugs targeting a multitude of conditions. mdpi.comresearchgate.net

Potential therapeutic areas for investigation include:

Central Nervous System (CNS) Disorders: Many piperidine derivatives act as antipsychotics, antidepressants, and analgesics by modulating neurotransmitter receptors and transporters. clinmedkaz.orgresearchgate.netnih.gov The structure of this compound could be explored for activity at dopamine, serotonin, or opioid receptors.

Oncology: Piperidine-containing compounds have been developed as anticancer agents targeting various pathways involved in cell proliferation and survival. encyclopedia.pubdut.ac.za

Neurodegenerative Diseases: Compounds with piperidine motifs are being investigated for Alzheimer's disease, often as inhibitors of enzymes like acetylcholinesterase. encyclopedia.pubijnrd.org

Anti-inflammatory and Antimicrobial Agents: The piperidine scaffold is also found in compounds with anti-inflammatory and antimicrobial properties. dut.ac.zaijnrd.org

Initial screening of this compound against panels of common biological targets within these disease areas would be a logical first step to identify its primary biological activity.

Role in Fragment-Based Drug Discovery (FBDD) or Scaffold Hopping Approaches

Fragment-Based Drug Discovery (FBDD): FBDD is a strategy that screens small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. rsc.org Hits are then optimized and grown into more potent lead compounds. Both the phenol and piperidine moieties are common components of fragment libraries. This compound could be considered an "elaborated fragment"—a combination of two smaller fragments—that could serve as an excellent starting point for optimization if it shows binding to a target of interest.

Scaffold Hopping: This medicinal chemistry strategy involves replacing the central core (scaffold) of a known active compound with a structurally different one while maintaining the original pharmacophoric groups. uniroma1.it The goal is to discover new, patentable chemical series with improved properties, such as enhanced potency, better metabolic stability, or reduced off-target effects. rsc.orgnih.gov

If this compound were identified as a hit, its scaffold could be modified in several ways:

Piperidine Replacement: The piperidine ring could be "hopped" to other saturated heterocycles like pyrrolidine, morpholine, or azepane to explore different vector orientations of the phenol group and alter physicochemical properties.

Phenol Bioisosteres: The phenol group, which can sometimes be a site of metabolic liability, could be replaced by bioisosteric groups such as a hydroxypyridine, an indazole, or other acidic heterocycles to improve pharmacokinetic properties while retaining the key hydrogen-bonding interaction. researchgate.netnih.gov

Future Research Directions and Translational Perspectives

Integration of Multi-Omics Data in Research

A holistic understanding of the biological impact of 4-Piperidin-3-ylmethyl-phenol necessitates a systems biology approach. The integration of genomics, proteomics, and metabolomics—collectively known as multi-omics—offers a powerful strategy to move beyond single-endpoint assays and capture a comprehensive snapshot of the compound's cellular and systemic effects. nih.govnih.gov This approach can reveal the interconnected molecular pathways modulated by the compound, from gene expression to protein function and metabolic output. mdpi.com

Genomics and Transcriptomics: Initial studies could employ transcriptomics (e.g., RNA-seq) to analyze how this compound alters gene expression profiles in relevant cell models. This can help identify the primary genetic pathways and transcription factors that are responsive to the compound, offering clues to its mechanism of action.

Proteomics: Following transcriptomic analysis, proteomics can determine the corresponding changes at the protein level. researchgate.net Techniques like mass spectrometry-based proteomics would quantify shifts in protein abundance and identify post-translational modifications, confirming whether transcript-level changes translate to functional protein alterations. nih.gov

Metabolomics: As the downstream output of genomic and proteomic activity, metabolomics provides a real-time functional readout of the cellular state. nih.govmdpi.com By analyzing the cellular metabolome, researchers could identify specific metabolic pathways—such as signaling lipids or energy metabolism intermediates—that are significantly perturbed by this compound. Untargeted metabolomics is particularly crucial for discovering novel biomarkers or unexpected metabolic effects of the compound. nih.gov

Integrating these data layers can build a comprehensive model of the compound's biological influence, identifying networks and pathways that would be missed by studying each omic level in isolation. mdpi.com

Table 1: Hypothetical Multi-Omics Integration Study for this compound This table is for illustrative purposes to demonstrate a potential research framework.

Omics Layer Technique Potential Biomarkers Investigated Hypothetical Finding
Transcriptomics RNA-Sequencing mRNA levels of inflammatory cytokines (e.g., TNF-α, IL-6), signaling pathway genes (e.g., MAPK, NF-κB) Downregulation of pro-inflammatory gene expression signatures.
Proteomics LC-MS/MS Protein levels of key enzymes in metabolic pathways, structural proteins, signaling proteins Altered abundance of proteins involved in cellular stress responses.
Metabolomics GC-MS, LC-MS Changes in cellular metabolites (e.g., amino acids, lipids, TCA cycle intermediates) Shift in the profile of specific lipid signaling molecules.

Application of Artificial Intelligence and Machine Learning Algorithms

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and refinement of promising compounds. preprints.orgmdpi.com For this compound, these computational tools can be applied to optimize its structure and predict its biological activities, thereby guiding future synthesis and testing efforts more efficiently. frontiersin.org

Compound Optimization: Generative AI models can design novel derivatives of this compound in silico. ijpsjournal.com By learning from existing structure-activity relationship (SAR) data, these algorithms can propose structural modifications to enhance desired properties—such as target affinity or metabolic stability—while minimizing predicted toxicity. preprints.org This approach can drastically reduce the number of compounds that need to be synthesized and tested experimentally. frontiersin.org

Property Prediction: ML algorithms can be trained on large datasets of chemical structures and their associated biological data to build predictive models. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models could be developed specifically for phenol (B47542) and piperidine (B6355638) derivatives to predict the activity of new analogs of this compound against various biological targets. nih.govnih.gov This allows for rapid virtual screening of potential derivatives before committing resources to laboratory synthesis. mdpi.com

Table 2: Illustrative Application of a Predictive ML Model for Derivatives of this compound This table represents a hypothetical scenario of using AI to guide compound optimization.

Derivative ID Modification Predicted Target Affinity (IC₅₀, nM) Predicted ADME Score (0-1) Synthesis Priority
PMP-001 (Parent Compound) 150 0.65 -
PMP-002 Fluoro- substitution on phenol ring 75 0.70 High
PMP-003 Methyl- substitution on piperidine ring 200 0.68 Low
PMP-004 Hydroxyl- addition to piperidine ring 120 0.55 Medium

Investigation into Novel Delivery Systems for Enhanced Biological Research

The utility of phenolic compounds in biological research can be limited by factors such as poor solubility or low cellular permeability. modares.ac.irresearchgate.net Novel delivery systems, particularly those based on nanotechnology, offer a promising strategy to overcome these hurdles and enhance the efficacy of this compound in in vitro and future in vivo studies. bohrium.com

Nanoparticle Encapsulation: Encapsulating this compound within biodegradable nanoparticles (e.g., liposomes or polymeric micelles) can improve its stability and facilitate its transport across cell membranes. nih.govencyclopedia.pubnih.gov This approach protects the compound from degradation, allows for controlled release, and can significantly increase its intracellular concentration, thereby enhancing its observed biological effects. mdpi.com The physical properties of nanoparticles, such as size and surface charge, are critical factors that influence their cellular uptake. aginganddisease.orgnih.gov

Enhanced Cellular Uptake Studies: The use of nanoparticle-based carriers allows for more sophisticated studies of cellular uptake and trafficking. controlledreleasesociety.org By labeling the nanoparticles with fluorescent tags, researchers can visualize the internalization process and determine the subcellular localization of the compound. This provides valuable insights into its mechanism of action at a cellular level that are difficult to obtain with the free compound alone.

Table 3: Hypothetical Comparison of Free vs. Nanoparticle-Encapsulated this compound in a Cellular Uptake Assay This table illustrates the potential benefits of using a novel delivery system for research purposes.

Formulation Incubation Time (hours) Mean Intracellular Concentration (µM) Observed Bioactivity (Fold Change vs. Control)
Free Compound 2 1.5 1.8
Free Compound 6 2.1 2.5
Nano-encapsulated 2 4.8 4.2
Nano-encapsulated 6 9.3 7.9

Interdisciplinary Collaborations for Comprehensive Characterization

The full potential of this compound can only be realized through robust, interdisciplinary collaborations. parabolicdrugs.com The complexity of modern drug discovery and chemical biology requires the integration of expertise from multiple scientific fields. businessofusa.comnih.gov A collaborative approach ensures that research is not only innovative but also methodologically sound and translatable. azolifesciences.com

Bridging Academia and Industry: Partnerships between academic research institutions and the pharmaceutical industry can accelerate progress. acs.org Academic labs often drive early-stage discovery and mechanistic studies, while industry partners provide the resources and expertise in medicinal chemistry, toxicology, and clinical development needed to advance a promising compound. nih.gov

Converging Expertise: A successful research program for this compound would involve a team of medicinal chemists to synthesize derivatives, computational biologists to run predictive models, cell biologists to perform in vitro assays, and pharmacologists to design and interpret more complex biological studies. This synergy allows for a dynamic research cycle where computational predictions inform chemical synthesis, and biological testing results feed back to refine the computational models. businessofusa.com

Table 4: Roles and Contributions in an Interdisciplinary Research Team for this compound

Discipline Key Role Contribution to Research
Medicinal Chemistry Synthesis and Modification Design and synthesize novel analogs of the parent compound based on SAR and computational data.
Computational Biology Modeling and Prediction Utilize AI/ML to predict compound activity, toxicity, and ADME properties; analyze multi-omics data.
Cell Biology In Vitro Testing Evaluate the biological effects of the compound and its derivatives in various cell-based assays.
Pharmacology Mechanistic Studies Investigate the compound's mechanism of action and its effects in more complex biological systems.
Materials Science Formulation Development Design and characterize novel delivery systems, such as nanoparticles, to enhance bioavailability.

Q & A

Q. How can researchers validate off-target effects of this compound in high-throughput screens?

  • Methodological Answer : Perform counter-screens against unrelated targets (e.g., kinases, GPCRs) to assess selectivity. Use cheminformatics tools (e.g., PubChem BioAssay) to predict cross-reactivity. Confirm findings with CRISPR-based gene knockout models to isolate target-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.